2,4-Diphenylcrotonaldehyde, (Z)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Diphenylcrotonaldehyde, (Z)- is an organic compound with the molecular formula C16H14O and a molecular weight of 222.2818 g/mol . It is characterized by the presence of two phenyl groups attached to a crotonaldehyde backbone, with the (Z)-configuration indicating the specific geometric isomerism around the double bond . This compound is also known by its systematic name, benzeneacetaldehyde, alpha-(2-phenylethylidene)-, (Z)- .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diphenylcrotonaldehyde, (Z)- typically involves the aldol condensation reaction between benzaldehyde and cinnamaldehyde . The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide, and it proceeds under mild conditions, usually at room temperature or slightly elevated temperatures . The reaction mixture is then subjected to purification processes such as recrystallization to obtain the pure product .
Industrial Production Methods
This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields, as well as the implementation of efficient purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2,4-Diphenylcrotonaldehyde, (Z)- undergoes various chemical reactions, including:
Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of phenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophiles such as bromine or nitric acid in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: 2,4-Diphenylcrotonic acid.
Reduction: 2,4-Diphenylcrotonalcohol.
Substitution: Brominated or nitrated derivatives of 2,4-Diphenylcrotonaldehyde, (Z)-.
Scientific Research Applications
2,4-Diphenylcrotonaldehyde, (Z)- has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,4-Diphenylcrotonaldehyde, (Z)- involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems . It may also inhibit certain enzymes by forming covalent bonds with active site residues, thereby disrupting normal cellular functions . The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions .
Comparison with Similar Compounds
Similar Compounds
2,4-Diphenylcrotonic acid: The oxidized form of 2,4-Diphenylcrotonaldehyde, (Z)-.
2,4-Diphenylcrotonalcohol: The reduced form of 2,4-Diphenylcrotonaldehyde, (Z)-.
Benzaldehyde: A precursor in the synthesis of 2,4-Diphenylcrotonaldehyde, (Z)-.
Cinnamaldehyde: Another precursor in the synthesis of 2,4-Diphenylcrotonaldehyde, (Z)-.
Uniqueness
2,4-Diphenylcrotonaldehyde, (Z)- is unique due to its specific (Z)-configuration, which imparts distinct chemical and physical properties compared to its (E)-isomer . This configuration affects its reactivity and interactions with other molecules, making it a valuable compound in various research and industrial applications .
Properties
CAS No. |
115872-74-7 |
---|---|
Molecular Formula |
C16H14O |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
(Z)-2,4-diphenylbut-2-enal |
InChI |
InChI=1S/C16H14O/c17-13-16(15-9-5-2-6-10-15)12-11-14-7-3-1-4-8-14/h1-10,12-13H,11H2/b16-12+ |
InChI Key |
AXZDPAXJQHIRTE-FOWTUZBSSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C/C=C(\C=O)/C2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)CC=C(C=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.